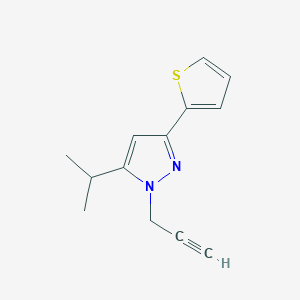

5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC17889245

Molecular Formula: C13H14N2S

Molecular Weight: 230.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2S |

|---|---|

| Molecular Weight | 230.33 g/mol |

| IUPAC Name | 5-propan-2-yl-1-prop-2-ynyl-3-thiophen-2-ylpyrazole |

| Standard InChI | InChI=1S/C13H14N2S/c1-4-7-15-12(10(2)3)9-11(14-15)13-6-5-8-16-13/h1,5-6,8-10H,7H2,2-3H3 |

| Standard InChI Key | IVIDUAGZLJQQSE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC(=NN1CC#C)C2=CC=CS2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-, 3-, and 5-positions. Key features include:

-

1-position: A propargyl group (), introducing alkyne functionality.

-

3-position: A thiophen-2-yl group, contributing aromaticity and sulfur-based reactivity.

-

5-position: An isopropyl group (), enhancing steric bulk and lipophilicity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 230.33 g/mol |

| IUPAC Name | 5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole |

| SMILES | CC(C)C1=CC(=NN1CC#C)C2=CSC=C2 |

| InChI Key | IVIDUAGZLJQQSE-UHFFFAOYSA-N |

| Solubility | Soluble in ethanol, dichloromethane |

| Purity | ≥95% (typical commercial grade) |

The thiophene moiety enhances electron-richness, facilitating π-π stacking interactions, while the alkyne group offers sites for click chemistry or cross-coupling reactions .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole involves sequential condensation and functionalization steps:

-

Precursor Preparation:

-

Isopropyl hydrazine reacts with a ketone precursor (e.g., 3-thiophen-2-yl-1H-pyrazole-5-carbaldehyde) under acidic conditions to form the pyrazole core.

-

Propargyl bromide is introduced via nucleophilic substitution to attach the alkyne group at the 1-position.

-

-

Reaction Conditions:

-

Solvents: Ethanol or dichloromethane.

-

Catalysts: Triethylamine or potassium carbonate to deprotonate intermediates.

-

Temperature: 60–80°C for 12–24 hours.

-

-

Purification:

-

Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields the pure product.

-

Table 2: Representative Synthesis Parameters

| Parameter | Detail |

|---|---|

| Starting Materials | Isopropyl hydrazine, propargyl bromide |

| Solvent | Dichloromethane |

| Catalyst | Triethylamine |

| Reaction Time | 18 hours |

| Yield | 65–75% |

Chemical Reactivity and Functionalization

Reactivity Profiles

The compound’s reactivity is governed by its three distinct functional groups:

-

Pyrazole Ring:

-

Alkyne Group:

-

Participates in Huisgen cycloaddition (click chemistry) with azides to form triazoles.

-

Susceptible to Sonogashira coupling with aryl halides for carbon-carbon bond formation.

-

-

Thiophene Moiety:

Applications in Materials Science

Coordination Polymers and MOFs

The compound’s nitrogen and sulfur atoms act as ligands for transition metals (e.g., Cu(II), Zn(II)), forming metal-organic frameworks (MOFs) with applications in gas storage and catalysis.

Organic Electronics

Thiophene-containing derivatives are employed in organic semiconductors due to their charge-carrier mobility. This compound could serve as a building block for π-conjugated polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume